

# spectroscopic data of 1-Ethoxyethanol for scientific analysis

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## Compound of Interest

Compound Name: 1-Ethoxyethanol

Cat. No.: B8670636

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## Spectroscopic Analysis of 1-Ethoxyethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-Ethoxyethanol** (CAS No: 7518-70-9), a hemiacetal of significant interest in scientific analysis. This document details the expected spectroscopic characteristics, experimental protocols for data acquisition, and a visualization of its synthesis and analysis workflow.

## Core Spectroscopic Data

The following tables summarize the predicted and expected quantitative spectroscopic data for **1-Ethoxyethanol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **1-Ethoxyethanol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.8 - 5.0	Quartet	1H	CH (methine)
~3.4 - 3.6	Quartet	2H	O-CH <sub>2</sub> (methylene)
~3.0 - 4.0	Broad Singlet	1H	OH (hydroxyl)
~1.2 - 1.4	Doublet	3H	CH-CH <sub>3</sub> (methyl)
~1.1 - 1.3	Triplet	3H	CH <sub>2</sub> -CH <sub>3</sub> (methyl)

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **1-Ethoxyethanol**

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
~95 - 100	CH	O-CH-O
~60 - 65	CH <sub>2</sub>	O-CH <sub>2</sub>
~20 - 25	CH <sub>3</sub>	CH-CH <sub>3</sub>
~15 - 20	CH <sub>3</sub>	CH <sub>2</sub> -CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: Characteristic Infrared Absorption Bands for **1-Ethoxyethanol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
3600 - 3200	Strong, Broad	O-H Stretch	Alcohol
2990 - 2850	Strong	C-H Stretch	Alkane
1150 - 1050	Strong	C-O Stretch	Ether & Alcohol

## Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation for **1-Ethoxyethanol**

m/z	Ion Fragment	Description
90	$[\text{C}_4\text{H}_{10}\text{O}_2]^+$	Molecular Ion ( $\text{M}^+$ )
75	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl group
61	$[\text{M} - \text{C}_2\text{H}_5]^+$	Loss of an ethyl group
45	$[\text{C}_2\text{H}_5\text{O}]^+$	Ethoxy fragment

## UV-Visible (UV-Vis) Spectroscopy

**1-Ethoxyethanol**, as a saturated aliphatic alcohol and ether, does not contain any chromophores that absorb light in the typical UV-Vis range (200-800 nm). Therefore, it is expected to be transparent in this region.[\[1\]](#)[\[2\]](#)

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **1-Ethoxyethanol** for structural elucidation.

Materials:

- **1-Ethoxyethanol** sample
- Deuterated chloroform ( $\text{CDCl}_3$ )
- NMR tube (5 mm)
- Pipettes
- NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **1-Ethoxyethanol** in about 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) directly in a clean, dry 5 mm NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer onto the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to achieve optimal homogeneity.
  - Tune and match the probe for both  $^1\text{H}$  and  $^{13}\text{C}$  frequencies.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Typical parameters: pulse angle of  $30\text{-}45^\circ$ , acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Typical parameters: pulse angle of  $30\text{-}45^\circ$ , acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 or more).
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase the spectra correctly.
  - Reference the spectra to the residual solvent peak ( $\text{CHCl}_3$  at 7.26 ppm for  $^1\text{H}$  and  $\text{CDCl}_3$  at 77.16 ppm for  $^{13}\text{C}$ ).
  - Integrate the peaks in the  $^1\text{H}$  spectrum.

- Analyze the chemical shifts, multiplicities, and coupling constants.

## Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of **1-Ethoxyethanol** to identify its functional groups.

Materials:

- **1-Ethoxyethanol** sample
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Alternatively, salt plates (NaCl or KBr) for a neat liquid sample
- Pipette
- Solvent for cleaning (e.g., isopropanol or acetone)

Procedure (using ATR):

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small drop of **1-Ethoxyethanol** directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$ .
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.

Procedure (using salt plates for a neat liquid):

- Sample Preparation: Place one or two drops of the **1-Ethoxyethanol** sample onto one clean, dry salt plate.

- Place the second salt plate on top and gently rotate to create a thin, uniform film of the liquid between the plates.
- Spectrum Acquisition: Place the salt plate assembly in the sample holder of the FTIR spectrometer and acquire the spectrum.
- Cleaning: After analysis, disassemble the plates and clean them immediately with a dry solvent to prevent damage.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-Ethoxyethanol**.

Materials:

- **1-Ethoxyethanol** sample
- Mass spectrometer (e.g., with Electron Ionization - EI source)
- Solvent (e.g., methanol or acetonitrile, LC-MS grade)
- Vial and syringe for sample introduction

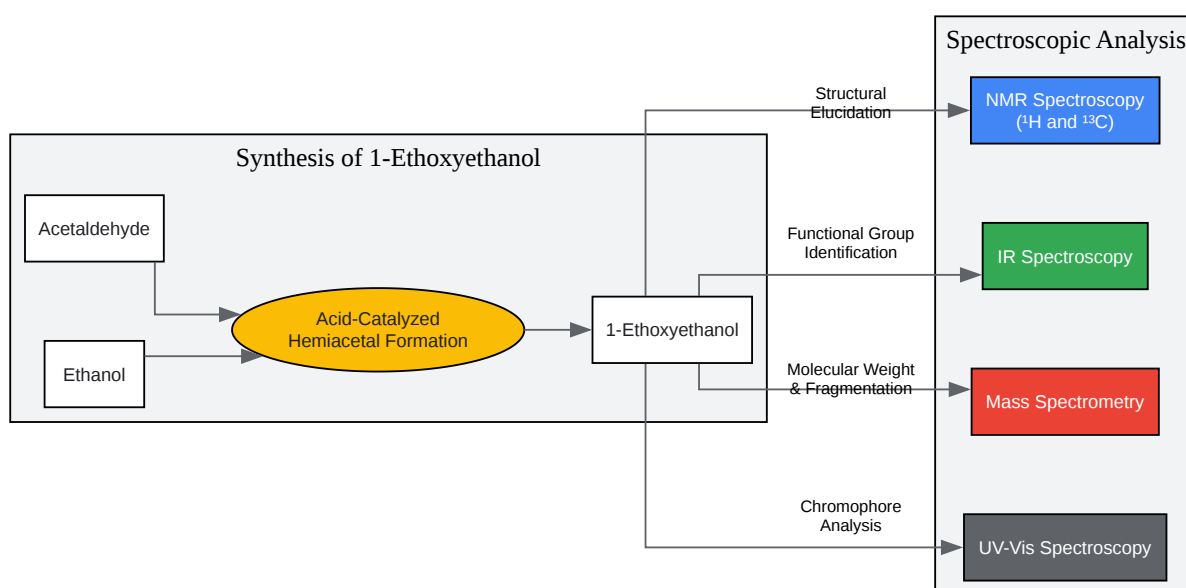
Procedure (Direct Infusion ESI-MS):

- Sample Preparation: Prepare a dilute solution of **1-Ethoxyethanol** (approximately 1-10 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.
- Instrument Setup:
  - Calibrate the mass spectrometer using a known standard.
  - Set the ion source parameters (e.g., spray voltage, capillary temperature, gas flows) to optimal values for small molecule analysis.
- Sample Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

- Spectrum Acquisition: Acquire the mass spectrum over a suitable  $m/z$  range (e.g., 50-200 amu).
- Data Analysis:
  - Identify the molecular ion peak.
  - Analyze the fragmentation pattern to identify characteristic fragment ions.

## Synthesis and Analysis Workflow

The following diagram illustrates the synthesis of **1-Ethoxyethanol** from ethanol and acetaldehyde, followed by the spectroscopic analysis workflow. The synthesis proceeds via a hemiacetal formation mechanism.



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Caption: Synthesis and Spectroscopic Analysis Workflow for **1-Ethoxyethanol**.

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## References

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